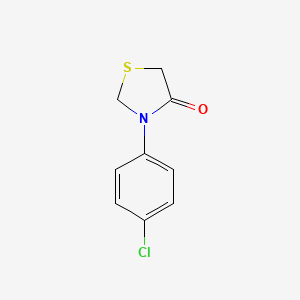

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiazolidinone ring undergoes oxidation to form sulfoxides and sulfones. This process introduces chirality and modifies biological activity:

Key findings from oxidation studies :

-

Sulfoxide formation : Treatment with Oxone (2KHSO₅·KHSO₄·K₂SO₄) selectively oxidizes the sulfur atom to produce trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide. X-ray crystallography confirms the trans configuration of the sulfoxide oxygen relative to the 2-chlorophenyl group .

-

Stereochemical impact : Oxidation creates a chiral center at sulfur, with the thiazolidine ring adopting an envelope conformation in the sulfoxide derivative (S atom displaced by 0.715 Å from the ring plane) .

Representative reaction conditions :

| Reagent | Product | Yield | Characterization Method |

|---|---|---|---|

| Oxone (aq. acetone, 273–278 K) | Sulfoxide derivative | 65–70% | XRD, NMR, MS |

Reduction Reactions

Reduction targets the carbonyl group or aromatic rings, though direct evidence for this compound is limited. General trends for thiazolidin-4-ones suggest:

-

Carbonyl reduction : Lithium aluminum hydride (LiAlH₄) may reduce the 4-keto group to form thiazolidine derivatives.

-

Aromatic ring reduction : Catalytic hydrogenation (H₂/Pd-C) could saturate chlorophenyl groups under high-pressure conditions.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, while nucleophilic attack targets the thiazolidinone core:

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes reactions such as:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta/para positions relative to chlorine.

-

Halogenation : Cl₂/FeCl₃ adds substituents to electron-rich positions.

Nucleophilic Ring Opening

Basic conditions hydrolyze the thiazolidinone ring:

-

Alkaline hydrolysis : NaOH/EtOH cleaves the C–N bond, yielding 4-chloroaniline and thioglycolic acid derivatives.

Antioxidant Activity (Radical Scavenging)

While not traditional "reactions," interactions with free radicals demonstrate chemical reactivity:

DPPH/ABTS radical scavenging assays :

| Assay | EC₅₀ (μM) | Comparison to Ibuprofen |

|---|---|---|

| DPPH | 53.46–109.85 | 7–14× more active |

| ABTS | 2.41–51.53 | 3–12× more active |

Key structural-activity relationships :

-

Electron-withdrawing substituents (e.g., NO₂, CF₃) enhance antioxidant capacity .

-

The thiazolidinone ring improves radical scavenging vs. acyclic precursors by 7–22× .

Structural Reactivity Insights

Crystallographic studies reveal:

-

Conformational flexibility : The thiazolidinone ring exhibits twist (sulfide) vs. envelope (sulfoxide) conformations .

-

Intermolecular interactions :

Industrial-Scale Reaction Considerations

While not explicitly documented for this compound, thiazolidinone synthesis optimizations suggest:

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies highlight the anticancer properties of thiazolidin-4-one derivatives. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and interaction with DNA . The compound 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one has shown promise in:

- Inhibiting cancer cell lines : Various studies have demonstrated its efficacy against different cancer cell lines, showcasing its potential as a chemotherapeutic agent.

- Mechanisms of action : The compound may function by disrupting cellular signaling pathways that promote cancer cell survival and proliferation .

Antimicrobial Activity

Thiazolidin-4-one derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

- Antibacterial efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potential for therapeutic use .

- Mechanism of action : The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antidiabetic Properties

The thiazolidin-4-one scaffold has been linked to antidiabetic activity, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs):

- Insulin sensitization : Compounds like this compound may enhance insulin sensitivity and glucose uptake in cells, which is crucial for managing diabetes .

- Research findings : Studies have reported that modifications to the thiazolidinone structure can lead to improved antidiabetic effects, making it a target for further drug development .

Antiviral Potential

The antiviral applications of thiazolidin-4-one derivatives are gaining attention, particularly in the context of HIV treatment:

- Inhibition of viral replication : Some derivatives have shown activity against HIV by inhibiting the virus's ability to replicate within host cells. However, specific studies on this compound indicate that while it has potential, further optimization is needed to enhance efficacy against HIV strains .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of specific enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Bromophenyl)-1,3-thiazolidin-4-one

- 3-(4-Methylphenyl)-1,3-thiazolidin-4-one

- 3-(4-Nitrophenyl)-1,3-thiazolidin-4-one

Uniqueness

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity, biological activity, and overall stability compared to other similar compounds.

Biologische Aktivität

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazolidine ring with a chlorophenyl substituent. The molecular structure can be represented as follows:

This compound's structure allows it to interact with various biological targets, leading to its wide range of activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, 2-(4-chlorophenyl-imino)thiazolidin-4-one demonstrated potent antibacterial activity against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition) in vitro . The antibacterial efficacy is attributed to the electron-withdrawing nature of the chlorine substituent, enhancing the compound's interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | % Inhibition |

|---|---|---|

| 2-(4-Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |

| 2-(4-Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It was found to induce cytotoxic effects in several cancer cell lines, including human breast cancer (MCF-7) and prostate cancer cells. The compound exhibited an IC50 value ranging from 115.92 ± 21.68 μM to 271.15 ± 24.96 μM against Toxoplasma gondii, indicating its potential as an antiparasitic agent as well .

Table 2: Cytotoxicity Data of Thiazolidinone Derivatives

The mechanism by which thiazolidinones exert their biological effects often involves the modulation of specific molecular targets such as enzymes or receptors. For instance, these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory and Antioxidant Properties

Thiazolidinone derivatives have also shown significant anti-inflammatory and antioxidant activities. For example, compounds derived from thiazolidinones were reported to have EC50 values significantly lower than ibuprofen in terms of antioxidant activity, demonstrating their potential as effective anti-inflammatory agents .

Table 3: Comparison of Antioxidant Activity

| Compound | EC50 (μM) | Comparison |

|---|---|---|

| Thiazolidinone A | 60.83 ± 0.86 | 14x more active than ibuprofen |

| Thiazolidinone B | 70.04 ± 1.29 | 10x more active than ibuprofen |

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVOKFMSSZZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.